gamma-Secretase Modulators

Descripción general

Descripción

Los moduladores de la gamma-secretasa son una clase de compuestos que han ganado una atención significativa en el campo de la investigación de la enfermedad de Alzheimer. Estos compuestos están diseñados para modular la actividad de la gamma-secretasa, un complejo de proteasas aspartílicas intramembranosas responsable de la escisión de la proteína precursora amiloide, lo que lleva a la producción de péptidos beta-amiloide. La acumulación de péptidos beta-amiloide es un sello distintivo de la enfermedad de Alzheimer, y los moduladores de la gamma-secretasa tienen como objetivo reducir la producción de las formas más tóxicas de estos péptidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de los moduladores de la gamma-secretasa implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas pueden variar dependiendo de la estructura del modulador. Los pasos comunes incluyen:

- Formación de la estructura central a través de reacciones de ciclización.

- Introducción de grupos funcionales a través de reacciones de sustitución.

- Reacciones de acoplamiento finales para unir cadenas laterales específicas.

Métodos de Producción Industrial: La producción industrial de moduladores de la gamma-secretasa generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:

- Uso de reactores de alta presión para reacciones de ciclización.

- Reactores de flujo continuo para reacciones de sustitución.

- Pasos de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Structural Determinants of GSM Activity

Four key molecular descriptors govern GSM potency according to computational modeling of 60 diverse compounds (GSL60 dataset) :

-

Hydrogen-bond acceptor count (contribution weight: 0.9)

-

Topological polar surface area (1.4)

-

Dehydration energy (0.6)

-

Binding free energy to γ-secretase (2.2)

Neural network models revealed these parameters optimize interactions with γ-secretase’s semiopen conformation, stabilizing APP-C99 binding to enhance trimming into shorter Aβ peptides . For example:

-

Ibuprofen (NSAID-class GSM) reduces Aβ42 by 50% at 100 μM via hydrophobic interactions and hydrogen bonding .

-

E2012 (imidazole-class GSM) achieves nanomolar EC50 values by forming π-π stacking with presenilin-1 (PS1) .

Class-Specific Binding Mechanisms

GSMs fall into three structural classes with distinct binding modes:

Cryo-EM studies confirm imidazole GSMs (e.g., E2012) bind PS1’s extracellular domain, while carboxylic acid GSMs occupy a separate allosteric site . NSAIDs interact with APP-C99, altering substrate positioning .

Aβ Peptide Modulation Profiles

GSMs shift γ-secretase cleavage sites without inhibiting total Aβ production :

| GSM Class | Aβ42 Reduction | Aβ38 Increase | Aβ37 Increase | EC50 Range |

|---|---|---|---|---|

| NSAID-derived | 30–60% | 2–3 fold | 1.5–2 fold | 10–250 μM |

| Imidazole-based | 70–90% | 4–5 fold | 3–4 fold | 6–50 nM |

| Carboxylic acid | 50–80% | 3–4 fold | 2–3 fold | 100–500 nM |

Second-generation imidazole GSMs show superior potency due to stronger binding to PS1’s hydrophobic pockets . For instance, BMS-932481 reduces Aβ42 by 85% at 30 nM in transgenic mice .

FIST Mechanism: Fit, Stay, Trim

The FIST model explains GSM action through conformational stabilization :

-

Fit : GSMs bind γ-secretase’s semiopen state, increasing affinity for APP-C99.

-

Stay : Prolonged substrate retention (≥2 min vs. <30 sec in open state) enables sequential proteolysis.

-

Trim : Additional cleavages convert Aβ42→Aβ38→Aβ37, reducing amyloidogenicity .

This mechanism aligns with MD simulations showing FAMILIAR AD-linked PSEN1 mutations destabilize the semiopen state, impairing trimming .

Synergistic Effects and Clinical Implications

-

Dual GSM combinations (e.g., NSAID + imidazole) enhance Aβ42 reduction synergistically (up to 95%) by targeting multiple sites .

-

Phase IIa trials of RO7116289 (imidazole GSM) show 65% Aβ42 reduction in CSF with no Notch-related toxicity .

GSMs avoid adverse effects of γ-secretase inhibitors (GSIs) by preserving ε-site cleavage of Notch and other substrates . Their mechanism-specific efficacy supports ongoing development for Alzheimer’s prevention .

Aplicaciones Científicas De Investigación

Los moduladores de la gamma-secretasa tienen una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Usados como herramientas para estudiar la estructura y función de la gamma-secretasa y su papel en la escisión de la proteína precursora amiloide.

Biología: Empleados en la investigación para comprender las vías biológicas involucradas en la enfermedad de Alzheimer y otros trastornos neurodegenerativos.

Medicina: Investigados como posibles agentes terapéuticos para el tratamiento de la enfermedad de Alzheimer al reducir la producción de péptidos beta-amiloide tóxicos.

Industria: Utilizados en el desarrollo de ensayos diagnósticos y herramientas de detección para la investigación de la enfermedad de Alzheimer

Mecanismo De Acción

Los moduladores de la gamma-secretasa ejercen sus efectos uniéndose al complejo de gamma-secretasa y alterando su actividad. Esta modulación puede conducir a un cambio en el patrón de escisión de la proteína precursora amiloide, lo que resulta en la producción de péptidos beta-amiloide más cortos y menos tóxicos. Los objetivos moleculares de los moduladores de la gamma-secretasa incluyen las subunidades catalíticas del complejo de gamma-secretasa, como la presenilina, la nicastrina y otras proteínas asociadas. Las vías involucradas en esta modulación están relacionadas con la hipótesis de la cascada amiloide, que postula que la reducción de la producción de péptidos beta-amiloide tóxicos puede atenuar la progresión de la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Los moduladores de la gamma-secretasa se pueden comparar con otros compuestos que se dirigen a la producción de beta-amiloide, como los inhibidores de la gamma-secretasa y los inhibidores de la beta-secretasa.

Compuestos Similares:

Inhibidores de la gamma-secretasa: Estos compuestos bloquean la actividad de la gamma-secretasa, evitando la escisión de la proteína precursora amiloide y la producción de péptidos beta-amiloide. También pueden afectar la escisión de otros sustratos, lo que lleva a posibles efectos secundarios.

Inhibidores de la beta-secretasa: Estos compuestos inhiben la actividad de la beta-secretasa, otra enzima involucrada en la escisión de la proteína precursora amiloide. Reducen la producción de péptidos beta-amiloide, pero también pueden tener efectos fuera del objetivo.

Unicidad de los Moduladores de la Gamma-Secretasa: Los moduladores de la gamma-secretasa son únicos en el sentido de que modulan selectivamente la actividad de la gamma-secretasa sin inhibirla completamente. Esta modulación selectiva permite la reducción de los péptidos beta-amiloide tóxicos mientras se conserva la escisión de otros sustratos esenciales, lo que podría reducir el riesgo de efectos secundarios .

Actividad Biológica

Gamma-secretase modulators (GSMs) represent a promising therapeutic avenue for the treatment of Alzheimer's disease (AD) and other conditions associated with amyloid-beta (Aβ) peptide accumulation. Unlike gamma-secretase inhibitors (GSIs), which completely block the activity of the gamma-secretase complex, GSMs modulate its function, leading to a preferential reduction in the production of the pathogenic Aβ42 peptide while preserving the cleavage of other important substrates such as Notch. This nuanced approach aims to mitigate the side effects commonly associated with GSIs, particularly cognitive decline due to disrupted Notch signaling.

GSMs function by allosterically modulating gamma-secretase activity. They selectively alter the cleavage patterns of amyloid precursor protein (APP), shifting the production from Aβ42 to shorter, less toxic forms such as Aβ38 and Aβ37. This modulation is crucial because Aβ42 is known to aggregate and form plaques, a hallmark of AD pathology.

Key Mechanisms:

- Selective Reduction of Aβ42 : GSMs decrease Aβ42 levels while increasing Aβ37 and Aβ38, which are less aggregative and potentially neuroprotective.

- Preservation of Notch Signaling : By not inhibiting all gamma-secretase activity, GSMs maintain Notch processing, which is vital for various cellular functions including cell differentiation and survival.

Case Studies and Research Findings

- Clinical Trials :

- Preclinical Studies :

- Impact on Neuroinflammation :

Comparative Efficacy of GSMs

The following table summarizes the comparative efficacy of various GSMs based on recent research findings:

| Compound | Aβ42 Reduction (%) | Aβ38 Increase (%) | Notch Activity | Clinical Status |

|---|---|---|---|---|

| BPN-15606 | 50% | 30% | Preserved | Phase II |

| GSM-15606 | 40% | 25% | Preserved | Preclinical |

| LY-450139 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

| BMS-708163 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

Implications for Alzheimer's Disease Treatment

The modulation of gamma-secretase activity through GSMs offers a pathway to address the amyloid hypothesis in AD without the adverse effects seen with GSIs. By selectively lowering the levels of harmful peptides while maintaining normal cellular signaling pathways, GSMs could provide a more balanced therapeutic approach.

Propiedades

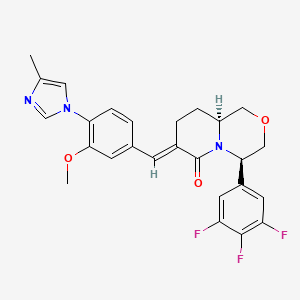

IUPAC Name |

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNYOQKVZQVBLC-RTCGXNAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647302 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937812-80-1 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.